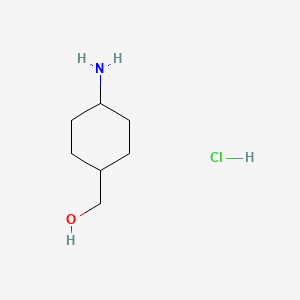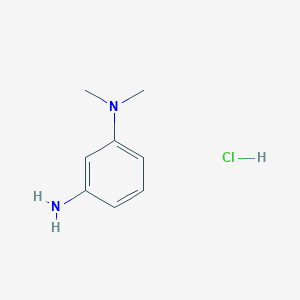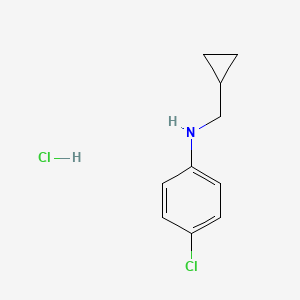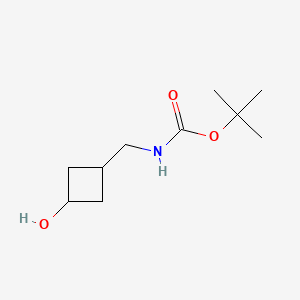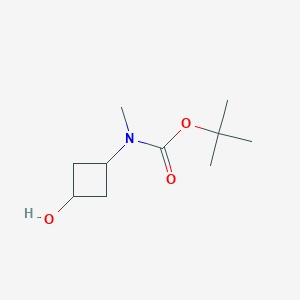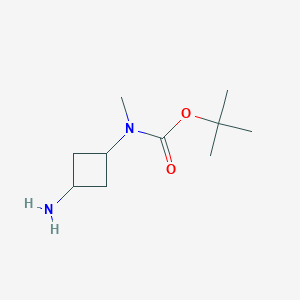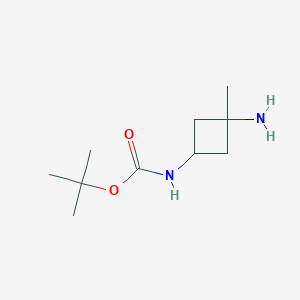![molecular formula C6H9NO2 B3021985 (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 74984-02-4](/img/structure/B3021985.png)
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Descripción general
Descripción
The compound (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a structurally unique bicyclic amino acid. While the provided papers do not directly discuss this specific compound, they do provide insights into similar azabicyclic compounds and their synthesis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of azabicyclic compounds is a topic of interest due to their potential applications in medicinal chemistry. For instance, the synthesis of 5-carboxy-2-azabicyclo[2.1.1]hexanes as precursors for various substituted methanopyrrolidines is described, which involves the preparation of 5-X-substituted-2-azabicyclo[2.1.1]hexanes from a carboxy derivative . Similarly, the scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, is achieved through a cyclopropanation step with controlled stereoselectivity . These methods could potentially be adapted for the synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of azabicyclic compounds is characterized by their rigid bicyclic frameworks, which can impart conformational constraints that are beneficial for biological activity. The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, for example, highlights the importance of the bicyclic nature and conformational constraints of such compounds . These structural features are likely to be present in (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid as well, affecting its chemical behavior and interaction with biological targets.
Chemical Reactions Analysis
Azabicyclic compounds can undergo a variety of chemical reactions due to their functional groups and strained ring systems. The azabicyclo[3.1.0]hexane-1-ols serve as intermediates for the asymmetric synthesis of biologically active compounds, undergoing selective rearrangements and ring cleavages to produce different types of cyclic compounds . These reactions demonstrate the versatility of azabicyclic compounds in synthetic chemistry, which would also apply to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclic amino acids are influenced by their unique structures. While the papers do not provide specific data on the physical and chemical properties of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, they do suggest that such compounds are likely to have high stereochemical purity and may exhibit interesting pharmacokinetic properties due to their constrained geometries . These properties are crucial for the development of new pharmaceuticals and for understanding the compound's behavior in biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives have been the subject of extensive research in the field of organic chemistry, particularly in the synthesis and analysis of their structural properties. For instance, studies have detailed the stereoselective and scalable synthesis of related compounds, emphasizing the control of stereoselectivity in key steps of the synthesis process (Wang et al., 2013). Another research focused on the diastereoselective synthesis of a key chiral bicyclic proline fragment used in the construction of potent anti-HCV drugs, starting from cis-cypermethric acid (Kallam et al., 2017). These studies demonstrate the compound's relevance in facilitating the development of complex molecular structures and pharmaceutical agents.
Biologically Active Compounds Synthesis
This compound and its analogs have been used as key intermediates in the synthesis of biologically active compounds. For example, research has been conducted on the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which are significant in the synthesis of unnatural amino acids (Bakonyi et al., 2013). Additionally, studies have explored the synthesis of 3-azabicyclo[3.1.0]hexanes via insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom, which plays a crucial role in the construction of complex organic molecules (Kimura et al., 2015).
Structural Mimics and Analogs
The bicyclic structure of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid makes it an interesting candidate for the creation of structural mimics and analogs of bioactive molecules. For example, research has explored its potential in embedding amino acid units such as glutamate into the bicyclo[3.1.0]hexane scaffold, resulting in highly potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011). This illustrates the compound's utility in designing novel therapeutic agents with specific biological activities.
Mecanismo De Acción
Target of Action
The primary target of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate a decrease in blood glucose levels.
Mode of Action
The compound interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. The increased levels of incretins enhance the secretion of insulin, reduce the release of glucagon, and consequently lower blood glucose levels.
Biochemical Pathways
The compound affects the incretin pathway . Incretins are a group of metabolic hormones that stimulate a decrease in blood glucose levels. By inhibiting DPP-4, the compound prevents the degradation of incretins, leading to increased insulin secretion, decreased glucagon release, and reduced blood glucose levels.
Result of Action
The result of the compound’s action is a decrease in blood glucose levels . By inhibiting DPP-4 and increasing the concentration of incretins, the compound enhances insulin secretion and reduces glucagon release. This leads to a decrease in blood glucose levels, which can be beneficial in the management of conditions like diabetes.
Propiedades
IUPAC Name |
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-WDCZJNDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H](NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454134 | |
| Record name | (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
CAS RN |
33294-81-4, 22255-16-9 | |
| Record name | (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B3021902.png)
